molecular formula C9H14Cl2N2 B2406810 [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride CAS No. 2171988-01-3

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride

Cat. No.: B2406810
CAS No.: 2171988-01-3
M. Wt: 221.13
InChI Key: QWBGKGMMRCLFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride is a chemical compound with the molecular formula C9H12N2.2HCl. It is a derivative of cyclobutanamine with a pyridine ring attached to the cyclobutane structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, which denotes exclamation mark hazard . The signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)-1,2,4-Triazines: These compounds share a similar pyridine ring structure but differ in their additional triazine ring.

    3,4-Dihydropyrimidin-2(1H)-one Compounds: These compounds have a pyrimidine ring instead of a cyclobutane ring.

Uniqueness

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

3-pyridin-4-ylcyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-5-8(6-9)7-1-3-11-4-2-7;;/h1-4,8-9H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBGKGMMRCLFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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